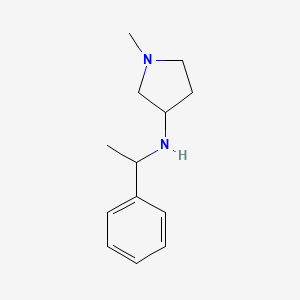

1-Methyl-N-(1-phenylethyl)pyrrolidin-3-amine

CAS No.:

Cat. No.: VC17730667

Molecular Formula: C13H20N2

Molecular Weight: 204.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20N2 |

|---|---|

| Molecular Weight | 204.31 g/mol |

| IUPAC Name | 1-methyl-N-(1-phenylethyl)pyrrolidin-3-amine |

| Standard InChI | InChI=1S/C13H20N2/c1-11(12-6-4-3-5-7-12)14-13-8-9-15(2)10-13/h3-7,11,13-14H,8-10H2,1-2H3 |

| Standard InChI Key | BLRQMBGXUBPPLR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC=CC=C1)NC2CCN(C2)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-Methyl-N-(1-phenylethyl)pyrrolidin-3-amine consists of a five-membered pyrrolidine ring with two key modifications:

-

A methyl group at the nitrogen atom (position 1), enhancing steric bulk and altering electronic properties.

-

A 1-phenylethyl group (-CH-CH-CH) attached to the amine at position 3, introducing aromaticity and lipophilicity.

The compound’s IUPAC name reflects this substitution pattern: 1-methyl-N-(2-phenylethyl)pyrrolidin-3-amine. Its SMILES notation (CN1CCC(C1)NCCC2=CC=CC=C2) encodes the connectivity of atoms, while the InChIKey (UUYWLMZQRAARDR-UHFFFAOYSA-N) provides a unique identifier for chemical databases .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 204.31 g/mol |

| IUPAC Name | 1-Methyl-N-(2-phenylethyl)pyrrolidin-3-amine |

| SMILES | CN1CCC(C1)NCCC2=CC=CC=C2 |

| Lipophilicity (LogP) | ~2.5 (estimated) |

| Solubility | Soluble in dichloromethane, methanol |

The estimated LogP value suggests moderate lipophilicity, favoring membrane permeability in biological systems .

Synthetic Methodologies

Key Synthetic Routes

While no direct synthesis of 1-methyl-N-(1-phenylethyl)pyrrolidin-3-amine is documented, analogous compounds provide a framework for its preparation. A plausible route involves:

Step 1: Alkylation of Pyrrolidin-3-amine

1-Methylpyrrolidin-3-amine reacts with 1-phenylethyl bromide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution:

This method mirrors protocols used for synthesizing N-substituted pyrrolidine derivatives .

Step 2: Purification

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

Optimization Considerations

-

Catalyst Selection: Sulfonic acid resins, as employed in similar amine syntheses, could enhance reaction efficiency .

-

Temperature: Reflux conditions (~110°C) may improve yield by accelerating kinetics.

-

Stoichiometry: A 1:1.2 molar ratio of amine to alkylating agent prevents di-substitution.

Physicochemical and Spectroscopic Properties

Stability and Reactivity

The compound’s stability is influenced by:

-

Oxidation: Susceptible to oxidation at the secondary amine, forming nitroxides or imines under strong oxidizing conditions .

-

Hydrolysis: Resistant to aqueous hydrolysis at neutral pH but may degrade under acidic or basic conditions.

Spectroscopic Characterization

-

NMR:

-

MS: Molecular ion peak at m/z 204.3 ([M+H]).

Future Research Directions

-

Receptor Binding Assays: Screen for affinity at neurological targets.

-

Metabolic Studies: Investigate hepatic metabolism via cytochrome P450 enzymes.

-

Derivatization: Explore modifications to enhance selectivity or reduce toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume